![molecular formula C13H12N4O3 B14634354 1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione CAS No. 56196-97-5](/img/structure/B14634354.png)
1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,7-dimethyl-8-ribityllumazine with a suitable oxidizing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
化学反応の分析
1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced flavin derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
科学的研究の応用
1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione involves its ability to participate in redox reactions. It can act as an electron donor or acceptor, facilitating various biochemical processes. The molecular targets and pathways involved include enzymes that utilize flavin cofactors, such as flavoproteins .
類似化合物との比較
1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione is similar to other flavin derivatives, such as riboflavin and lumichrome. it is unique in its specific structural modifications, which confer distinct chemical and biological properties . Similar compounds include:
Riboflavin: The parent compound from which lumiflavin is derived.
Lumichrome: Another derivative of riboflavin with different structural and functional properties.
特性
CAS番号 |
56196-97-5 |
|---|---|
分子式 |
C13H12N4O3 |
分子量 |
272.26 g/mol |
IUPAC名 |
8-hydroxy-1,3,7-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O3/c1-6-4-7-8(5-9(6)18)15-11-10(14-7)12(19)17(3)13(20)16(11)2/h4-5,18H,1-3H3 |
InChIキー |
PRXVLICXHIYAHI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1O)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


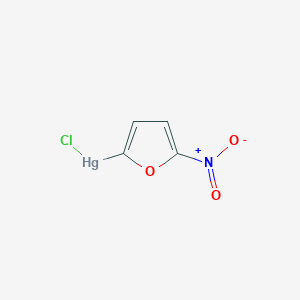
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
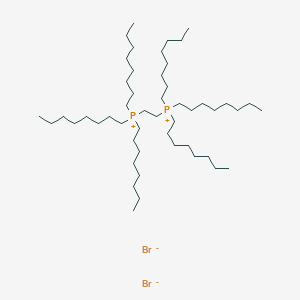
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
![3-[(Oxan-2-yl)oxy]butan-2-one](/img/structure/B14634283.png)
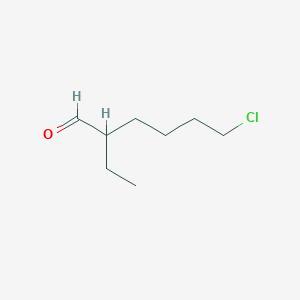
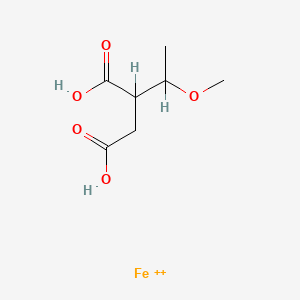

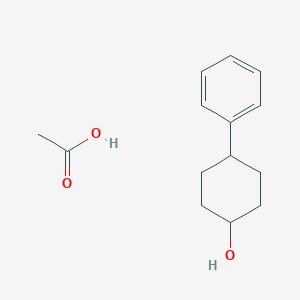
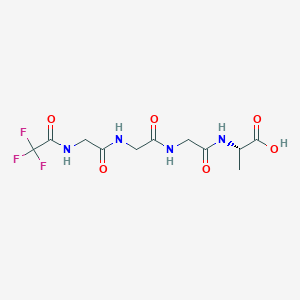
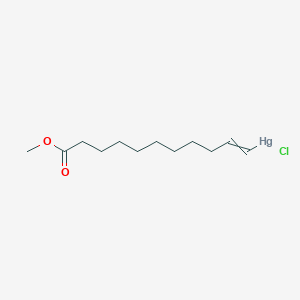
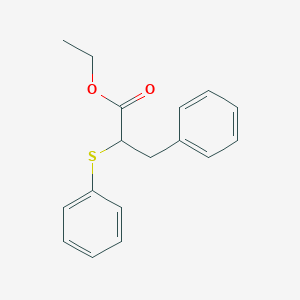
![3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile](/img/structure/B14634330.png)
![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)
